N-[(2-Hydroxyphenyl)methyl]-D-histidine
描述
Structure
2D Structure
3D Structure
属性
CAS 编号 |
848396-02-1 |
|---|---|
分子式 |
C13H15N3O3 |
分子量 |
261.28 g/mol |
IUPAC 名称 |
(2R)-2-[(2-hydroxyphenyl)methylamino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C13H15N3O3/c17-12-4-2-1-3-9(12)6-15-11(13(18)19)5-10-7-14-8-16-10/h1-4,7-8,11,15,17H,5-6H2,(H,14,16)(H,18,19)/t11-/m1/s1 |
InChI 键 |
XOHSJPOQKQXJMI-LLVKDONJSA-N |
手性 SMILES |
C1=CC=C(C(=C1)CN[C@H](CC2=CN=CN2)C(=O)O)O |
规范 SMILES |
C1=CC=C(C(=C1)CNC(CC2=CN=CN2)C(=O)O)O |
产品来源 |
United States |
Synthetic Methodologies and Chemical Derivatization of N 2 Hydroxyphenyl Methyl D Histidine
Strategies for Formation of Schiff Base Linkages Involving D-Histidine and 2-Hydroxybenzaldehydes
The initial and crucial step in the synthesis of N-[(2-Hydroxyphenyl)methyl]-D-histidine is the formation of the corresponding Schiff base, N-salicylidene-D-histidine. This reaction involves the condensation of the primary amino group of D-histidine with the carbonyl group of 2-hydroxybenzaldehyde (salicylaldehyde).
Condensation Reactions and Reaction Kinetics
The formation of the Schiff base proceeds via a nucleophilic addition of the primary amine of D-histidine to the carbonyl carbon of salicylaldehyde (B1680747), forming an unstable carbinolamine intermediate. This intermediate then undergoes dehydration to yield the stable imine, or Schiff base. The reaction is generally reversible and often catalyzed by acid or base. nih.gov The presence of the phenolic hydroxyl group in salicylaldehyde can influence the electronic properties of the carbonyl group and participate in intramolecular hydrogen bonding in the final product.
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is critical for maximizing the yield and purity of N-salicylidene-D-histidine. Key parameters to consider include the choice of solvent, temperature, reaction time, and the use of catalysts.
Several studies on the synthesis of Schiff bases from amino acids and salicylaldehyde derivatives have explored different methodologies. For instance, a new method for synthesizing Schiff bases from substituted salicylaldehydes and amino acids like glycine (B1666218) and α-alanine involves the use of sodium hydroxide (B78521) as a catalyst. researchgate.netwikipedia.org Another approach describes the synthesis of Schiff bases in aqueous media, which offers environmental benefits and can lead to good yields and reduced reaction times. researchgate.net Microwave-assisted synthesis has also been employed for the condensation of p-chlorobenzaldehyde with various amino acids, demonstrating a solvent-free and efficient method. tandfonline.com
For the synthesis of Schiff bases from salicylaldehyde and amino acids such as L-alanine, L-valine, L-cysteine, L-serine, L-arginine, and L-histidine, refluxing in methanol (B129727) has been reported. researchgate.net The synthesis of monosodium salts of N-(5-nitro-salicylidene)-D-amino acid Schiff bases has been achieved, which could be a strategy to improve the stability and handling of the product. acs.org
The following table summarizes general conditions that have been reported for the synthesis of Schiff bases from amino acids and salicylaldehydes, which could be adapted for the synthesis of N-salicylidene-D-histidine.
| Amino Acid | Aldehyde | Solvent | Catalyst | Temperature | Yield | Reference |
| Glycine, α-alanine | 5-Chloro/5-Nitrosalicylaldehyde | Not specified | NaOH | Not specified | Not specified | researchgate.netwikipedia.org |
| Various amino acids | p-Chlorobenzaldehyde | Solvent-free | None (Microwave) | Not specified | Good | tandfonline.com |
| L-Histidine | Salicylaldehyde | Methanol | None | Reflux | Not specified | researchgate.net |
| D-Alanine, D-Valine, D-Phenylalanine | 5-Nitrosalicylaldehyde | Not specified | Not specified | Not specified | Not specified | acs.org |
| 3-Aminobenzoic acid, Aniline, Ethylenediamine | Salicylaldehyde | Water | None | Room Temperature | Good | researchgate.net |
| Leucine | Salicylaldehyde | Basic medium | Not specified | Not specified | Not specified | dntb.gov.ua |
Synthesis of Reduced Analogues and Related Derivatives
The target compound, this compound, is a reduced analogue of the initially formed Schiff base. The reduction of the imine (C=N) bond to an amine (C-N) bond is a common transformation in organic synthesis. This can be achieved using various reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). tandfonline.com Given the presence of a carboxylic acid group in histidine, which can be reduced by LiAlH₄, the milder sodium borohydride is often the preferred reagent for the selective reduction of the imine in the presence of a carboxylate.
The general procedure involves the in-situ or isolated formation of the Schiff base, followed by the addition of the reducing agent. The reaction is typically carried out in a protic solvent like methanol or ethanol. The progress of the reduction can be monitored by spectroscopic techniques such as FT-IR, observing the disappearance of the C=N stretching vibration and the appearance of N-H stretching vibrations.
A study on the synthesis of N-methyl derivatives of norbelladine, which involves the reduction of an imine intermediate, utilized sodium borohydride in methanol at 0 °C to room temperature. acs.org This methodology could be applicable to the reduction of N-salicylidene-D-histidine.
Exploration of Alternative Synthetic Routes and Precursors
Beyond the direct condensation and reduction pathway, alternative synthetic routes can be explored for the synthesis of this compound and its derivatives. One such approach is reductive amination, where the amine, aldehyde, and a reducing agent are combined in a single pot. This method avoids the isolation of the intermediate Schiff base.
Another strategy involves the use of protecting groups for the functional groups of D-histidine (the carboxylic acid and the imidazole (B134444) ring) to prevent side reactions and improve the selectivity of the N-alkylation. For instance, the synthesis of N-alkylated histidine derivatives has been achieved through efficient alkylation followed by deprotection using activated silica (B1680970) gel. rsc.org The use of protecting groups like tert-butyloxycarbonyl (Boc) for the amino group and esterification of the carboxylic acid are common strategies in amino acid chemistry. rsc.org
Alternative precursors could also be considered. For example, instead of salicylaldehyde, a derivative with a leaving group could be used to alkylate the amino group of D-histidine. However, controlling the regioselectivity of the alkylation on the different nitrogen atoms of histidine (the α-amino group and the two imidazole nitrogens) can be challenging. rsc.org
Stereochemical Control and Diastereoselective Synthesis Considerations
A critical aspect in the synthesis of this compound is the control of stereochemistry. D-histidine possesses one chiral center at the α-carbon. The reduction of the Schiff base, N-salicylidene-D-histidine, introduces a new chiral center at the benzylic carbon. Therefore, the product can exist as a mixture of two diastereomers, (R,R) and (S,R), assuming the D-histidine has an (R) configuration at the α-carbon.
Achieving diastereoselectivity in the reduction of the imine is a significant challenge. The stereochemical outcome of the reduction can be influenced by several factors, including the choice of reducing agent, the solvent, the temperature, and the presence of chiral auxiliaries or catalysts. The existing chirality in the D-histidine moiety can exert some degree of diastereocontrol, a phenomenon known as substrate-controlled diastereoselection. However, the level of this control is often modest.
For the synthesis of β-branched chiral amines with contiguous stereocenters, engineered imine reductases (IREDs) have been shown to be highly effective, offering excellent diastereo- and enantioselectivity through a dynamic kinetic resolution-asymmetric reductive amination process. While not specifically applied to N-salicylidene-D-histidine in the reviewed literature, this biocatalytic approach represents a promising strategy for achieving high stereochemical purity.
The tautomerization of Schiff bases of amino acids can lead to the loss of the stereogenic center at the α-carbon, which is another important consideration. Careful control of reaction conditions is necessary to prevent racemization.
The table below outlines some general approaches to stereoselective synthesis that could be relevant for producing a specific diastereomer of this compound.
| Method | Description | Potential Outcome | Reference |
| Substrate-controlled reduction | The inherent chirality of the D-histidine moiety directs the approach of the reducing agent. | May lead to a modest excess of one diastereomer. | General principle |
| Chiral reducing agents | Use of a chiral borohydride reagent to selectively form one diastereomer. | Potentially high diastereoselectivity, but reagent cost can be a factor. | General principle |
| Catalytic asymmetric reduction | Employment of a chiral catalyst (e.g., a transition metal complex with a chiral ligand) to guide the hydrogenation of the imine. | Can provide high diastereo- and enantioselectivity. | |
| Biocatalysis | Use of enzymes like imine reductases (IREDs) to perform the reduction with high stereospecificity. | Often provides excellent diastereo- and enantioselectivity under mild conditions. |
Advanced Structural Elucidation and Stereochemical Characterization
Spectroscopic Investigations for Structural Confirmation
Spectroscopic methods are essential for confirming the covalent structure of a molecule. Each technique provides unique information about the compound's functional groups, bonding, and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
¹H and ¹³C NMR are powerful tools for mapping the carbon-hydrogen framework of a molecule. For N-[(2-Hydroxyphenyl)methyl]-D-histidine, a ¹H NMR spectrum would be expected to show distinct signals for the protons on the hydroxyphenyl ring, the imidazole (B134444) ring of the histidine moiety, the α-carbon and β-carbon of the amino acid backbone, and the methylene bridge connecting the two main fragments. The chemical shifts and coupling constants of these protons would provide insight into their local electronic environments and spatial relationships.
Similarly, a ¹³C NMR spectrum would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the histidine side chain and the methylene linker. Without experimental data, a table of expected chemical shifts cannot be compiled.
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are used to identify the vibrational modes of a molecule, which correspond to its functional groups. For this compound, key vibrational bands would be expected for the O-H stretch of the phenolic and carboxylic acid groups, N-H stretches of the secondary amine and imidazole ring, C=O stretch of the carboxylic acid, and various C-H, C=C, and C-N stretching and bending modes. The precise frequencies of these vibrations provide a molecular fingerprint but remain unrecorded for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, typically involving π-electron systems. The presence of the hydroxyphenyl and imidazole rings would give rise to characteristic absorption bands. The position and intensity of these bands (λmax) are sensitive to the solvent and the electronic structure of the chromophores. This experimental data is currently unavailable.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique could confirm the absolute configuration (D-form) of the histidine moiety and provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the solid-state conformation of the molecule and detail any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. No crystal structure for this compound has been published.
Chiroptical Studies: Circular Dichroism (CD) for Stereochemical Analysis and Racemization Monitoring
Circular Dichroism spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. As this compound is a chiral molecule, it would be expected to have a characteristic CD spectrum. This technique is highly sensitive to the stereochemistry and conformation of the molecule, particularly the environment around the chiral center and any induced chirality in the aromatic chromophores. CD spectroscopy would be an invaluable tool for confirming the stereochemical integrity of the compound and monitoring any potential racemization, but no such studies have been reported.
Metal Coordination Chemistry and Complex Formation
Ligand Properties and Potential Chelation Sites of N-[(2-Hydroxyphenyl)methyl]-D-histidine
This compound is a potentially multidentate ligand, offering several coordination sites for metal ions. The structure combines the key features of both D-histidine and a 2-hydroxyphenylmethyl (salicyl) group, making it a versatile chelating agent. The potential donor atoms for metal coordination are:
The nitrogen atoms of the imidazole (B134444) ring (Nπ and Nτ).
The secondary amine nitrogen from the linkage between the hydroxyphenylmethyl group and the histidine backbone.
The carboxylate oxygen atoms of the histidine moiety.
The phenolic oxygen atom of the hydroxyphenyl group.
The presence of these donor sites allows the ligand to form stable chelate rings with metal ions. Histidine itself is a well-known tridentate ligand, coordinating through the amino nitrogen, the carboxylate oxygen, and one of the imidazole nitrogens nih.govnih.gov. The addition of the N-(2-hydroxyphenyl)methyl group introduces a secondary amine and a phenolic oxygen, enhancing its chelating ability and potentially allowing for tetradentate or even higher coordination modes depending on the metal ion's size, charge, and preferred coordination geometry. The flexibility of the ligand allows it to adapt to the steric and electronic requirements of various metal centers.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The synthesis strategy for the ligand itself would likely involve the reductive amination of D-histidine with 2-hydroxybenzaldehyde (salicylaldehyde), a common method for preparing N-substituted amino acids .
The stoichiometry of the resulting metal-ligand adducts can vary, with common ratios being 1:1 (ML) and 1:2 (ML₂), where M is the metal ion and L is the ligand. The specific stoichiometry and coordination geometry are influenced by factors such as the metal-to-ligand ratio used in the synthesis, the pH of the reaction medium, and the nature of the metal ion nih.govsrce.hr.
For a 1:1 complex, the ligand could potentially occupy three or four coordination sites of the metal ion, with the remaining sites being filled by solvent molecules or counter-ions. In 1:2 complexes, each ligand might act as a bidentate or tridentate chelator, leading to octahedral or square planar geometries depending on the metal ion. For instance, Cu(II) complexes often exhibit square planar or distorted octahedral geometries, while Zn(II) complexes are commonly tetrahedral nih.govsrce.hr.
UV-Vis Spectroscopy: The formation of metal complexes with this compound can be monitored using UV-Vis spectroscopy. The coordination of the ligand to a metal ion typically results in shifts in the absorption bands corresponding to the electronic transitions within the ligand (intraligand transitions) and the appearance of new bands due to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands nih.gov. The d-d transitions are particularly informative for transition metal complexes, as their energy and intensity provide insights into the coordination geometry and the ligand field strength nih.gov.
EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying complexes with paramagnetic metal ions, such as Cu(II) and Mn(II). The EPR spectrum provides information about the electronic structure and the local environment of the metal ion. For example, the g-values and hyperfine coupling constants obtained from the EPR spectrum of a Cu(II) complex can help to determine the coordination geometry and identify the donor atoms involved in bonding nih.gov.
Stability Constants and Thermodynamic Aspects of Metal Chelation
The stability of the metal complexes formed with this compound in solution is quantified by their stability constants (or formation constants). These constants are typically determined using potentiometric titrations or spectrophotometric methods ekb.egscispace.com. The stability of the complexes is influenced by several factors, including the nature of the metal ion (e.g., charge, ionic radius), the properties of the ligand (e.g., number and type of donor atoms, chelate ring size), and the reaction conditions (e.g., pH, temperature, ionic strength) scispace.com.
The order of stability for complexes with divalent transition metals often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II) ekb.eg. Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of complexation can also be determined from the temperature dependence of the stability constants. These parameters provide further insight into the driving forces behind complex formation.
Influence of Metal Ions on Ligand Conformation and Reactivity
The coordination of a metal ion to this compound can significantly influence the ligand's conformation and reactivity. The formation of chelate rings restricts the conformational freedom of the ligand, locking it into a specific arrangement around the metal center. This can lead to changes in the chemical properties of the ligand, such as the acidity of the remaining protons on the imidazole ring or the carboxylate group.
Furthermore, the metal ion itself can act as a Lewis acid, potentially catalyzing reactions involving the coordinated ligand. The geometry imposed by the metal ion can also orient the ligand in a way that facilitates specific interactions with other molecules, a principle that is fundamental to the function of many metalloenzymes where the metal ion plays a crucial role in substrate binding and catalysis.
Computational and Theoretical Investigations of N 2 Hydroxyphenyl Methyl D Histidine
Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries
DFT calculations are a powerful computational tool for investigating the electronic structure and geometry of molecules. This method could provide significant insights into the properties of N-[(2-Hydroxyphenyl)methyl]-D-histidine. Such a study would typically involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic properties.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability.
From these orbital energies, various reactivity descriptors can be calculated to predict the behavior of this compound in chemical reactions. These descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule.
Electron Affinity (A): The energy released when a molecule accepts an electron.
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
While specific values for this compound are not available, a hypothetical data table based on a DFT study would resemble the following:
| Parameter | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -6.2 |
| LUMO Energy | ELUMO | - | -1.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 |
| Ionization Potential | I | -EHOMO | 6.2 |
| Electron Affinity | A | -ELUMO | 1.5 |
| Electronegativity | χ | (I + A) / 2 | 3.85 |
| Chemical Hardness | η | (I - A) / 2 | 2.35 |
| Chemical Softness | S | 1 / η | 0.426 |
| Electrophilicity Index | ω | χ2 / (2η) | 3.15 |
This table presents hypothetical data for illustrative purposes only, as specific experimental or computational results for this compound are not available.
Prediction of Spectroscopic Parameters
DFT calculations can also be employed to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For this compound, this could include:
Infrared (IR) Spectroscopy: Prediction of vibrational frequencies corresponding to the stretching and bending of different functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculation of chemical shifts for 1H and 13C atoms, providing detailed information about the molecular structure.
UV-Visible Spectroscopy: Prediction of electronic transitions and the corresponding absorption wavelengths, which are related to the HOMO-LUMO energy gap.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor or enzyme. This method is instrumental in drug discovery for understanding the binding mechanism and predicting the binding affinity. For this compound, docking studies could reveal its potential as an inhibitor or activator of specific biological targets.
Prediction of Binding Modes and Affinities with Receptor/Enzyme Active Sites
Docking simulations would involve placing the 3D structure of this compound into the active site of a target protein. The simulation would then explore various possible binding poses and score them based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) and binding energy. The results would identify the most stable binding mode and provide an estimate of the binding affinity (e.g., in kcal/mol). Studies on similar histidine derivatives and Schiff bases have shown their potential to interact with various enzymes, but specific data for the title compound is lacking. researchgate.netresearchgate.netdergipark.org.tr
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability
MD simulations provide a dynamic view of the conformational changes of a molecule over time and can be used to assess the stability of a ligand-protein complex. An MD simulation of this compound, both as a free ligand and in complex with a target, would offer insights into its flexibility, conformational landscape, and the stability of its interactions within a binding site. This would complement the static picture provided by molecular docking.
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Physicochemical Attributes
QSPR is a computational method that correlates the structural features of molecules with their physicochemical properties. plos.orgnih.govresearchgate.netconsensus.app By developing a QSPR model, it would be possible to predict various properties of this compound, such as its solubility, lipophilicity (logP), and other pharmacokinetic parameters, based on its molecular descriptors. There are databases and web-based platforms for QSPR studies of amino acids and their derivatives which could potentially be used for such an analysis. nih.gov
Biochemical and Molecular Biological Activity Studies Mechanism Focused
Enzyme Inhibition and Modulation Mechanisms
There is currently no published research available that specifically investigates the inhibitory or modulatory effects of N-[(2-Hydroxyphenyl)methyl]-D-histidine on bacterial histidine kinases, cyclooxygenases (COX), lipoxygenases (LOX), hydrolases, or lyases.
Investigation of Bacterial Histidine Kinase Inhibition
Bacterial histidine kinases are crucial components of two-component signaling systems, which regulate a wide array of processes in bacteria, making them attractive targets for novel antibacterial agents. nih.govmdpi.compatsnap.com The typical mechanism of inhibition involves interfering with the autophosphorylation of the conserved histidine residue or blocking the ATP-binding site. nih.govmdpi.comnih.gov However, no studies have been published to date that evaluate this compound as an inhibitor of any bacterial histidine kinase. Therefore, its mechanism of action, inhibitory concentrations (such as IC₅₀ values), and potential as an antibacterial agent remain unknown.
Exploration of Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibitory Activity
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway, responsible for the production of prostaglandins and leukotrienes, respectively. nih.govnih.govnih.govnih.gov Inhibition of these enzymes is a common strategy for anti-inflammatory drugs. nih.govnih.gov A thorough literature search found no studies investigating the effects of this compound on either COX or LOX enzymes. Consequently, there is no data on its potential anti-inflammatory activity or its mechanism of inhibition for these targets.
Other Enzyme Targets and Mechanistic Studies (e.g., Hydrolases, Lyases)
Hydrolases and lyases represent broad classes of enzymes involved in numerous metabolic pathways. nih.govmdpi.comnih.govresearchgate.netgoogle.com While various compounds are known to inhibit these enzymes, there is no available research that has specifically examined the interaction of this compound with any hydrolase or lyase. Mechanistic studies to determine its mode of action on such enzymes have not been reported.
Antioxidant and Free Radical Scavenging Mechanisms
The potential for a compound to act as an antioxidant is often evaluated through its ability to scavenge free radicals. Histidine and its derivatives have been noted for their antioxidant properties. nih.govnih.gov However, the specific antioxidant capacity and mechanisms of this compound have not been documented in the scientific literature.
In Vitro Assays for Antioxidant Capacity (e.g., DPPH, H₂O₂ scavenging)
Standard in vitro assays to determine antioxidant capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and hydrogen peroxide (H₂O₂) scavenging assays. nih.govnih.govnih.govnih.gov The DPPH assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. nih.govnih.gov Hydrogen peroxide scavenging assays assess the compound's ability to neutralize this reactive oxygen species. nih.govnih.gov Despite the common use of these methods, no studies have been published that report the results of such assays for this compound. As a result, quantitative data on its antioxidant activity, such as IC₅₀ values, are not available.
Identification of Specific Radical Scavenging Pathways
The mechanism by which a compound scavenges free radicals can involve various pathways, such as hydrogen atom transfer (HAT) or single-electron transfer (SET). The specific pathways utilized by this compound to scavenge radicals have not been investigated. Elucidating these pathways would require dedicated mechanistic studies, which are currently absent from the scientific literature.
Interactions with Biological Macromolecules Beyond Enzymes (e.g., DNA, Proteins)
While the D-histidine component of the molecule is known to participate in a wide range of interactions, no studies were found that characterize the specific binding of this compound to non-enzymatic macromolecules like DNA or proteins. The protonation state of histidine is known to be critical in modulating protein-protein and protein-DNA interactions, often acting as a pH-sensitive switch. lsu.edunih.gov
Non-Covalent Binding Interactions and Their Characterization
Specific characterization of non-covalent binding interactions for this compound is not available in the provided literature. The histidine side chain itself can engage in various non-covalent interactions, which are highly dependent on its protonation state (pH). nih.gov These include:
Cation-π interactions : Occur between a protonated histidine (His+) and aromatic residues. d-nb.infoplos.orgresearchgate.netnih.gov
π-π stacking interactions : In its neutral form, histidine can stack with other aromatic amino acids like phenylalanine, tyrosine, and tryptophan. d-nb.inforesearchgate.netnih.gov
Salt Bridges : A protonated histidine can form salt bridges with acidic amino acids such as glutamate and aspartate. plos.org
Coordinate Interactions : The neutral histidine can act as a potent coordinator of metallic cations. nih.govresearchgate.net
The introduction of the N-(2-hydroxyphenyl)methyl group would theoretically add another aromatic ring and a hydroxyl group, potentially contributing to π-π stacking and hydrogen bonding, but experimental data for the whole compound is absent.
A summary of potential interaction types based on the histidine moiety is presented below.
| Interaction Type | Histidine State | Interacting Partner Example | Interaction Energy (kcal/mol) |
| Cation-π | Protonated (His+) | Tryptophan | Not Specified |
| π-π Stacking | Neutral (His) | Phenylalanine, Tyrosine, Tryptophan | -3.0 to -4.0 |
| Salt Bridge | Protonated (His+) | Aspartate-, Glutamate- | Not Specified |
| Coordinate Bond | Neutral (His) | Metallic Cations (e.g., Zn2+, Ca2+) | Not Specified |
Impact on Macromolecular Conformation and Function
No research was found that investigates the impact of this compound on the conformation and function of biological macromolecules. Studies on other molecules have shown that histidine residues within proteins can act as pH-dependent switches; for example, the protonation of stacked histidines in the transcription factor HucR leads to a reversible change from a compact folded state to a molten globule, which significantly reduces its ability to bind DNA. lsu.edunih.gov However, this describes the action of a histidine residue within a protein, not the effect of the exogenous compound this compound.
Structure Activity Relationships Sar and Ligand Design Principles
Impact of Modifications to the 2-Hydroxyphenyl Moiety on Biological Activities
The 2-hydroxyphenyl group is a critical pharmacophore in many biologically active compounds. Its phenolic hydroxyl group and aromatic ring are key features for molecular recognition, often participating in hydrogen bonding and π-stacking interactions with target proteins.
Modifications to this moiety can significantly alter the biological profile of the parent compound. For instance, the position and nature of substituents on the phenyl ring can modulate electronic properties, lipophilicity, and steric profile, thereby influencing binding affinity and selectivity. Research on related N-substituted β-amino acid derivatives bearing a 2-hydroxyphenyl moiety has shown this group to be a promising scaffold for developing novel antimicrobial agents against Gram-positive pathogens. nih.gov
In a series of antiallergic 2-hydroxy-N-1H-tetrazol-5-ylbenzamides, substitutions on the 2-hydroxyphenyl ring were found to be crucial for activity. nih.gov A Hansch/Free-Wilson model established a clear relationship between the physicochemical properties of the substituents and the intravenous antiallergic activity in rats. nih.gov This underscores the importance of the substitution pattern on the phenyl ring.
Table 1: Hypothetical Impact of 2-Hydroxyphenyl Moiety Modifications on Biological Activity
| Modification | Predicted Effect on Activity | Rationale |
|---|---|---|
| Addition of electron-withdrawing groups (e.g., -Cl, -NO2) | May increase acidity of phenolic -OH, potentially enhancing hydrogen bond donor strength. | Alters electronic distribution and pKa. |
| Addition of electron-donating groups (e.g., -OCH3, -CH3) | May increase electron density of the ring, potentially enhancing π-π interactions. | Modifies electronic character of the aromatic system. |
| Positional Isomerism (e.g., 3-hydroxy or 4-hydroxyphenyl) | Likely to decrease or abolish activity. | The ortho-position of the hydroxyl group is often crucial for chelation or specific hydrogen bonding patterns with the target. |
| Introduction of bulky substituents | May either increase or decrease activity depending on the target's binding pocket topology. | Can provide additional beneficial interactions or cause steric hindrance. |
This table is illustrative and based on general medicinal chemistry principles, as specific SAR data for N-[(2-Hydroxyphenyl)methyl]-D-histidine was not available in the search results.
Role of the D-Histidine Moiety and its Stereochemistry in Activity
Histidine is a unique amino acid due to its imidazole (B134444) side chain, which can act as both a hydrogen bond donor and acceptor at physiological pH. nih.gov This makes it a common residue in the catalytic sites of enzymes. nih.gov The imidazole ring is also an effective metal chelator, coordinating with ions like zinc and copper, a property crucial for the function of many metalloproteins. nih.gov
In "this compound," the D-histidine moiety is essential for its biological function. The specific stereochemistry (D-configuration) is often a key determinant of activity, as biological targets like enzymes and receptors are chiral. The D-amino acid may confer resistance to degradation by endogenous proteases, thereby increasing the compound's bioavailability and duration of action. Furthermore, the precise spatial arrangement of the imidazole and carboxylate groups in the D-isomer is critical for optimal interaction with the binding site.
Studies on other peptide-based molecules have demonstrated the profound impact of histidine modification. For example, in the development of IgG-binding peptides, substitution of the C-terminal histidine with a non-natural amino acid like 2-pyridylalanine significantly altered binding affinity. rsc.org This highlights the sensitivity of biological activity to changes in the structure of the histidine residue.
The imidazole ring of histidine can be alkylated at the N1 or N3 positions. nih.gov The specific substitution pattern, in this case, the N-methylation on the backbone nitrogen, directs the orientation of the side chain and influences its interaction with the target.
Influence of Linker Chemistry and Length on Target Engagement
The methyl group linking the 2-hydroxyphenyl and D-histidine moieties plays a more significant role than simply connecting the two ends of the molecule. The nature and length of this linker are critical for correctly positioning the key pharmacophoric elements in the three-dimensional space of the target's binding site.
The choice of a suitable linker is often based on achieving a balance between stability and the ability to release an active component if it is a prodrug. nih.gov While "this compound" is a single molecule, the principles of linker chemistry are still applicable in terms of providing the optimal spatial orientation for target engagement.
The length of the linker dictates the distance between the 2-hydroxyphenyl and D-histidine moieties. A linker that is too short may cause steric clashes between the two groups or prevent them from reaching their respective binding pockets. Conversely, a linker that is too long might result in a loss of conformational rigidity, leading to a higher entropic penalty upon binding and thus weaker affinity.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The development of a QSAR model for "this compound" and its analogs could be a powerful tool for predicting the activity of newly designed compounds, thereby streamlining the drug discovery process. nih.gov
A QSAR study would typically involve the synthesis of a library of analogs with systematic variations in the 2-hydroxyphenyl moiety, the linker, and potentially the histidine group. The biological activity of these compounds would then be measured in a relevant assay. Using computational methods, a correlation would be sought between the measured activity and various calculated molecular descriptors.
Table 2: Common Descriptors Used in QSAR Models
| Descriptor Class | Examples | Information Provided |
|---|---|---|
| Electronic | Hammett constants, atomic charges, dipole moment | Distribution of electrons in the molecule, ability to participate in electrostatic interactions. |
| Steric | Molar refractivity, van der Waals volume, surface area | Size and shape of the molecule, potential for steric hindrance or favorable contacts. |
| Hydrophobic | LogP, LogD | Lipophilicity of the molecule, influences membrane permeability and binding to hydrophobic pockets. |
| Topological | Connectivity indices, shape indices | Describes the atomic connectivity and branching of the molecule. |
This table is based on general QSAR principles.
The resulting QSAR model, often expressed as a linear equation, can provide valuable insights into the key structural features required for activity. researchgate.net For instance, a model might reveal that high activity is correlated with a high partial positive charge on the phenolic hydrogen and a specific range of lipophilicity. Such a model would serve as an effective screening tool to identify promising drug leads with enhanced potency. nih.gov
Rational Design Strategies for Enhanced Potency and Selectivity
Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and mechanism. nih.gov For "this compound," several strategies could be employed to enhance its potency and selectivity.
Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography or NMR), SBDD can be a powerful approach. rsc.org Molecular docking simulations could be used to predict the binding mode of "this compound" within the active site. This information would guide the design of new analogs with improved complementary in shape and electronic properties to the target. For example, a hydrophobic pocket in the receptor could be targeted by adding a lipophilic substituent to the 2-hydroxyphenyl ring.
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD strategies can be employed. These methods rely on the information gathered from a set of known active molecules. Pharmacophore modeling, for instance, can identify the essential three-dimensional arrangement of chemical features required for activity. This pharmacophore model can then be used to search virtual libraries for new, structurally diverse compounds that fit the model, or to guide the modification of the existing scaffold. nih.gov
Peptidomimetic Approaches: Given the presence of the D-histidine moiety, peptidomimetic strategies could be employed to create analogs with improved drug-like properties. nih.gov This might involve modifying the peptide backbone to increase stability against enzymatic degradation or to constrain the molecule into a more bioactive conformation.
The ultimate goal of these rational design strategies is to develop new chemical entities with superior potency, selectivity, and pharmacokinetic properties compared to the parent compound. rsc.orgnih.gov
Future Perspectives and Research Trajectories
Development of N-[(2-Hydroxyphenyl)methyl]-D-histidine as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. The development of this compound as such a tool is a promising avenue of research, owing to the inherent properties of its constituent moieties.
The histidine residue is well-known for its role in the active sites of many enzymes, often participating in catalytic triads. nih.gov Its imidazole (B134444) side chain is a versatile ligand for a wide range of metal ions, including Cu²⁺, Zn²⁺, and Ni²⁺. This coordination capacity could be exploited to design probes for detecting metal ions in biological environments or for studying the role of metalloproteins. Furthermore, the imidazole ring's pKa is close to neutral pH, making it a sensitive indicator of pH changes within cellular compartments.
The 2-hydroxyphenyl group adds another layer of functionality. Phenolic compounds can exhibit intrinsic fluorescence, which could be harnessed to create fluorescent probes for bio-imaging applications. The interaction of the probe with its biological target could induce a change in the fluorescent signal (e.g., intensity or wavelength), allowing for real-time monitoring of biological events.
Future research would involve characterizing the spectroscopic properties of this compound and its metal complexes. Studies would aim to determine if the binding to a target protein or changes in the local microenvironment modulate these properties in a measurable way. Its utility could be tested in cellular assays to track metal ion homeostasis, map pH gradients, or identify novel protein binding partners, thereby providing a powerful tool for cell biology.
Table 1: Potential Applications as a Chemical Probe
| Feature | Potential Application | Rationale |
|---|---|---|
| D-Histidine Core | Enhanced in-vivo stability | D-amino acids are resistant to degradation by common proteases. |
| Imidazole Side Chain | Metal ion sensor | Histidine is a known chelator of divalent metal ions like Cu²⁺ and Zn²⁺. |
| Imidazole Side Chain | pH sensor | The pKa of the imidazole ring (~6.0) is sensitive to physiological pH changes. nih.gov |
| 2-Hydroxyphenyl Group | Fluorescent tag | The phenolic ring may provide intrinsic fluorescence for imaging studies. |
Exploration of its Potential as a Precursor for Novel Bioactive Scaffolds
The structure of this compound makes it an attractive starting point, or precursor, for the synthesis of more complex molecules with potential therapeutic applications. The field of medicinal chemistry often relies on building upon existing chemical scaffolds to generate libraries of new compounds for drug discovery.
The presence of multiple reactive sites—the carboxylic acid, the secondary amine, and the aromatic rings—allows for diverse chemical modifications. For example, the carboxylic acid could be coupled with other amino acids or amines to create novel peptidomimetics. Research on synthetic L-histidine-rich peptidomimetics has shown that modifying the lipophilicity can lead to potent antifungal agents. nih.gov Applying a similar strategy to a D-histidine scaffold could lead to new antimicrobial candidates with the added benefit of proteolytic resistance.
Moreover, the N-arylmethyl group can be modified to fine-tune the steric and electronic properties of the molecule, potentially enhancing its binding affinity and selectivity for a specific biological target. The synthesis of various histidine derivatives has been explored for applications ranging from anti-radical agents in cosmetics to the creation of new imidazole-containing compounds. google.comresearchgate.net this compound could serve as a valuable chiral building block in these synthetic endeavors, contributing to the development of new classes of bioactive agents. Future work would focus on using this compound in combinatorial chemistry approaches to generate libraries of novel derivatives for screening against various diseases.
Contribution to Understanding Histidine Metabolism and its Modulators in Specific Biological Pathways
Histidine is a dietary essential amino acid with a complex metabolic network in humans. nih.gov It serves as a building block for proteins and as a precursor for the synthesis of the antioxidant carnosine and the neurotransmitter histamine (B1213489). nih.gov The primary catabolic pathway for excess histidine occurs in the liver and skin, initiated by the enzyme histidase (histidine ammonia-lyase), which converts L-histidine to urocanate. nih.gov
As a structural analog of L-histidine, this compound is a candidate for modulating the enzymes involved in this pathway. The N-substitution and the D-configuration make it unlikely to be a substrate for histidase. However, it could act as a competitive inhibitor of histidase or other enzymes like histidine decarboxylase, which converts L-histidine to histamine. By blocking these enzymes, the compound could be used to study the physiological consequences of altered histidine metabolism.
Recent research has highlighted the importance of the histidine degradation pathway in determining the sensitivity of cancer cells to the chemotherapeutic drug methotrexate (B535133). nih.gov Histidine catabolism consumes tetrahydrofolate, a critical cofactor that methotrexate aims to deplete. nih.gov Therefore, a modulator of this pathway could have significant implications in oncology. An inhibitor of histidase, for instance, could potentially be used to alter folate pools in cancer cells and synergize with antifolate drugs.
Future research should investigate the interaction of this compound with key enzymes of histidine metabolism. In vitro enzyme kinetics studies could determine its inhibitory potential and mechanism of action. Subsequent studies in cell culture and animal models could then explore its effects on cellular processes and its potential as a therapeutic modulator, particularly in the context of cancer and neurological disorders where histamine plays a role. nih.govnih.gov
Table 2: Key Enzymes in Histidine Metabolism
| Enzyme | Function | Potential Modulation by this compound |
|---|---|---|
| Histidase | Converts L-histidine to trans-urocanate in the primary catabolic pathway. nih.gov | Potential for competitive inhibition due to structural similarity to the natural substrate. |
| Histidine Decarboxylase | Converts L-histidine to histamine, a neurotransmitter and immune mediator. nih.gov | Possible inhibition, which could be used to study the roles of histamine in neurological and inflammatory conditions. |
| Carnosine Synthase | Synthesizes carnosine from L-histidine and beta-alanine. nih.gov | Potential to modulate carnosine levels, impacting antioxidant capacity in muscle and brain tissue. |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| L-histidine |
| Urocanate |
| Histamine |
| Carnosine |
| Methotrexate |
| Tetrahydrofolate |
| Copper(II) ion (Cu²⁺) |
| Zinc(II) ion (Zn²⁺) |
| Nickel(II) ion (Ni²⁺) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
